6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a methoxyphenyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidin-3-yl intermediate: This step involves the reaction of 2-(4-methoxyphenyl)acetyl chloride with an appropriate azetidine derivative under basic conditions.
Coupling with 3-fluorophenyl group: The azetidin-3-yl intermediate is then coupled with a 3-fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Cyclization to form the dihydropyridazinone ring: The final step involves cyclization under acidic or basic conditions to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Potential pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- 6-(3-Bromophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the fluorine atom in 6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one imparts unique properties, such as increased metabolic stability and potential for enhanced biological activity compared to its chloro and bromo analogs.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-29-19-7-5-15(6-8-19)11-22(28)25-13-18(14-25)26-21(27)10-9-20(24-26)16-3-2-4-17(23)12-16/h2-10,12,18H,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOTULHOANCPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.